An In-Depth Technical Guide to the Synthesis and Properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
An In-Depth Technical Guide to the Synthesis and Properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9,9,10,10-tetramethyl-9,10-dihydroanthracene, a sterically hindered derivative of the 9,10-dihydroanthracene scaffold. The document details its synthesis, physicochemical properties, and spectroscopic characterization. It critically examines the prevailing synthetic methodology, offering insights into the reaction mechanism and potential challenges. Furthermore, the guide explores the unique structural attributes of this molecule and discusses its potential, yet underexplored, applications in medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers interested in the synthesis of novel polycyclic aromatic hydrocarbons and their utilization in drug discovery and development.
Introduction: The Significance of the Dihydroanthracene Scaffold
The 9,10-dihydroanthracene core is a fascinating tricyclic aromatic system that has garnered significant attention in various fields of chemistry, most notably in medicinal chemistry.[1][2] Unlike its fully aromatic counterpart, anthracene, the central ring of 9,10-dihydroanthracene is saturated, resulting in a non-planar, boat-shaped conformation. This three-dimensional architecture provides a rigid scaffold that can be strategically functionalized to present substituents in well-defined spatial orientations, a highly desirable feature in the design of small molecule therapeutics that interact with specific biological targets.[3]
The introduction of bulky substituents, such as the four methyl groups at the 9 and 10 positions in 9,9,10,10-tetramethyl-9,10-dihydroanthracene, imparts significant steric hindrance. This steric shielding can profoundly influence the molecule's reactivity, stability, and conformational dynamics. Such modifications can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, for instance, by protecting metabolically labile sites or by enforcing a specific bioactive conformation. While the broader class of dihydroanthracene derivatives has been explored for various therapeutic applications, the unique properties of the sterically encumbered 9,9,10,10-tetramethyl derivative remain a largely untapped area of research.
Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
The primary reported synthesis of 9,9,10,10-tetramethyl-9,10-dihydroanthracene involves the direct alkylation of anthracene.[4][5] This method, while straightforward, is characterized by a relatively low yield, which presents a significant challenge for its broader application.
Alkylation of Anthracene: A Detailed Protocol
The synthesis commences with the alkylation of anthracene using a combination of lithium aluminum hydride (LiAlH₄) and diglyme (bis(2-methoxyethyl) ether).[4][5]
Experimental Protocol:
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In a 1-liter round-bottom flask maintained under a nitrogen atmosphere, a mixture of anthracene (18.71 g, 105.0 mmol), lithium aluminum hydride (10.00 g, 270.30 mmol), and diglyme (294.00 ml, 2.07 mol) is prepared.[4]
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The reaction mixture is heated to reflux at 150°C and maintained at this temperature for 10 hours.[4]
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After the reflux period, the reaction is allowed to cool to room temperature.
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The cooled mixture is carefully poured into 2 liters of 1N hydrochloric acid and stirred for 30 minutes.
-
The organic layer is extracted with ethyl acetate.
-
The product is purified by recrystallization from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder (7.50 g, 30% yield).[4][5]
Mechanistic Considerations and Challenges
The reported mechanism for this alkylation suggests that LiAlH₄ acts as a reducing agent, reacting with diglyme to form a methyl carbonium ion intermediate, which then attacks the active 9 and 10 positions of anthracene.[4] This proposed mechanism is unconventional, as LiAlH₄ is primarily known as a powerful hydride donor and not a source of methyl cations. A more plausible, though unconfirmed, mechanism may involve the cleavage of the ether C-O bond by the Lewis acidic aluminum species, followed by a complex series of events. The high temperature required for this reaction suggests a significant activation barrier.
The low yield of 30% is a major drawback of this method.[4][5] This is attributed to the formation of a mixture of various alkylated anthracene products. The separation of the desired tetramethylated product from this complex mixture can be challenging and contributes to the low overall efficiency. Further research into optimizing the reaction conditions or exploring alternative, more selective methylation strategies is warranted to improve the accessibility of this compound.
Below is a workflow diagram illustrating the synthesis and subsequent derivatization of 9,9,10,10-tetramethyl-9,10-dihydroanthracene.
Caption: Synthetic pathway to 9,9,10,10-tetramethyl-9,10-dihydroanthracene and its derivatives.
Physicochemical and Spectroscopic Properties
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a white, crystalline solid with a melting point of 166-168°C.[4][5] Its molecular formula is C₁₈H₂₀, with a corresponding molar mass of 236.35 g/mol .[6]
Spectroscopic Data
The structural characterization of this molecule is well-supported by various spectroscopic techniques.
| Spectroscopic Data | Observed Values |
| FTIR (solid, cm⁻¹) | 3055 (aromatic C-H stretch), 2972 & 2963 (asymmetric and symmetric CH₃ stretch), 1362 (symmetric CH₃ bend)[4][5] |
| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 8.13 (d, J = 8.8 Hz, 4H, ArH), 7.70 (d, J = 8.7 Hz, 4H, ArH), 1.76 (s, 12H, CH₃)[4][5] |
| ¹³C NMR (126 MHz, CDCl₃, δ ppm) | 142.7 (Ar), 122.4 (Ar), 121.7 (Ar), 38.5 (quaternary C), 34.5 (CH₃)[4][5] |
| Mass Spec (LRMS, EI, m/z) | 236.4 (M⁺)[4][5] |
Interpretation of Spectroscopic Data:
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FTIR: The presence of both aromatic C-H and aliphatic C-H stretches confirms the dihydroanthracene core with methyl substituents.
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¹H NMR: The two doublets in the aromatic region are characteristic of the A₂B₂ spin system of the symmetrically substituted benzene rings. The large singlet at 1.76 ppm, integrating to 12 protons, unequivocally confirms the presence of the four equivalent methyl groups.
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¹³C NMR: The spectrum displays three aromatic carbon signals, a signal for the quaternary carbons at the 9 and 10 positions, and a signal for the methyl carbons, consistent with the molecule's high symmetry.
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Mass Spectrometry: The molecular ion peak at m/z 236.4 corresponds to the calculated molecular weight of the compound.[4][5][6]
Crystal Structure
The solid-state structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene has been determined by X-ray crystallography (CCDC Number: 674861).[6] The central six-membered ring adopts a boat conformation, which is characteristic of 9,10-dihydroanthracene derivatives.[7] This conformation results in a dihedral angle between the two flanking benzene rings. The four methyl groups are situated at the prow and stern of this boat, creating a highly crowded and sterically demanding environment around the central ring. A detailed analysis of the bond lengths and angles from the crystallographic data would provide further insights into the extent of steric strain within the molecule.
Reactivity and Potential for Derivatization
The steric hindrance imparted by the four methyl groups at the 9 and 10 positions is expected to significantly influence the reactivity of the 9,9,10,10-tetramethyl-9,10-dihydroanthracene core.
Reactivity of the Aromatic Rings
The benzene rings of the dihydroanthracene scaffold are susceptible to electrophilic aromatic substitution reactions. However, the bulky tetramethyl substitution at the bridgehead positions may sterically hinder the approach of electrophiles to the peri-positions. This could potentially lead to altered regioselectivity in substitution reactions compared to the parent 9,10-dihydroanthracene.
Derivatization
Despite the steric hindrance, the aromatic rings can be functionalized, as demonstrated by the synthesis of its dinitro and diamino derivatives.[4][5]
-
Nitration: The nitration of 9,9,10,10-tetramethyl-9,10-dihydroanthracene can be achieved using potassium nitrate and trifluoroacetic anhydride in acetonitrile. This reaction yields a mixture of the 2,6- and 2,7-dinitro isomers.[4]
-
Reduction: The subsequent reduction of the dinitro derivatives to the corresponding diamines is accomplished using Raney Nickel and hydrazine in refluxing THF.[4]
These diamino derivatives serve as monomers for the synthesis of polymers with interesting properties, such as Tröger's base polymers.[4]
The following diagram illustrates the key structural features of 9,9,10,10-tetramethyl-9,10-dihydroanthracene.
Caption: Key structural features of the title molecule, highlighting the boat conformation.
Applications in Drug Development: An Area of Untapped Potential
While the broader 9,10-dihydroanthracene scaffold has been utilized in the development of various therapeutic agents, specific applications of 9,9,10,10-tetramethyl-9,10-dihydroanthracene in drug discovery are not yet well-documented in the literature. However, its unique structural and physicochemical properties suggest several potential avenues for exploration.
-
Rigid Scaffold: The rigid, three-dimensional nature of the core can be used to design molecules with a high degree of pre-organization, potentially leading to enhanced binding affinity and selectivity for biological targets.[3]
-
Steric Shielding: The tetramethyl substitution can be used to modulate the metabolic stability of drug candidates by sterically hindering access of metabolic enzymes to adjacent functional groups.
-
Modulation of Physicochemical Properties: The introduction of the four methyl groups significantly increases the lipophilicity of the dihydroanthracene core. This can be a key parameter to optimize for improving membrane permeability and oral bioavailability.
-
Fragment-Based Drug Design: The 9,9,10,10-tetramethyl-9,10-dihydroanthracene core could serve as a novel, sterically-defined fragment in fragment-based drug discovery campaigns.
The development of more efficient synthetic routes to this molecule will be crucial for enabling its exploration in medicinal chemistry programs.
Future Directions
The study of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is still in its early stages, with several exciting avenues for future research:
-
Development of High-Yield Syntheses: The development of a more efficient and scalable synthesis is paramount for unlocking the full potential of this molecule.
-
Exploration of Reactivity: A systematic study of the reactivity of the sterically hindered core towards various chemical transformations will be valuable for its application as a building block in organic synthesis.
-
Computational Studies: Density functional theory (DFT) calculations could provide valuable insights into the molecule's conformational preferences, electronic properties, and reactivity, guiding future synthetic and medicinal chemistry efforts.
-
Biological Evaluation: The synthesis and biological evaluation of a library of derivatives based on the 9,9,10,10-tetramethyl-9,10-dihydroanthracene scaffold could lead to the discovery of novel therapeutic agents.
Conclusion
9,9,10,10-Tetramethyl-9,10-dihydroanthracene represents a unique and intriguing molecular scaffold. Its synthesis, while currently low-yielding, provides access to a sterically hindered, three-dimensional core structure. The detailed spectroscopic and preliminary structural data presented in this guide provide a solid foundation for further investigation. While its applications in drug development are yet to be realized, its distinct properties make it a promising candidate for the design of novel therapeutics and functional materials. Further research into its synthesis, reactivity, and biological activity is highly encouraged to fully harness the potential of this fascinating molecule.
References
[4] Al-Azzawi, F. H. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
[5] Al-Azzawi, F. H. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. [Link]
[6] PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
[7] Siddaraju, B. P., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Raju, C. R. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2397. [Link]
[1] Wikipedia. (2023, December 1). 9,10-Dihydroanthracene. In Wikipedia. [Link]
[3] White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064. [Link]
[2] Agrawal, S., & Taylor, E. W. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 35(8), 1418–1429. [Link]
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